molecular formula C24H27N3O3S B2848560 N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE CAS No. 901258-30-8

N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE

Cat. No.: B2848560
CAS No.: 901258-30-8
M. Wt: 437.56
InChI Key: OCGAPHDBOBMQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-Cyclopentyl-2-{[2-(3-Methoxyphenyl)-5-(4-Methoxyphenyl)-1H-Imidazol-4-yl]Sulfanyl}Acetamide” is a structurally complex molecule featuring a 1H-imidazole core substituted with 3- and 4-methoxyphenyl groups at positions 2 and 5, respectively. The acetamide moiety is modified with a cyclopentyl group and a sulfanyl linkage to the imidazole ring. Crystallographic tools like SHELXL and ORTEP, widely used for small-molecule refinement and visualization, would be critical for elucidating its three-dimensional structure and validating its geometric parameters .

Properties

IUPAC Name

N-cyclopentyl-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-29-19-12-10-16(11-13-19)22-24(31-15-21(28)25-18-7-3-4-8-18)27-23(26-22)17-6-5-9-20(14-17)30-2/h5-6,9-14,18H,3-4,7-8,15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGAPHDBOBMQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of an acid catalyst.

    Introduction of the methoxyphenyl groups: This step involves the use of methoxy-substituted benzaldehydes in a Friedel-Crafts acylation reaction.

    Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction using cyclopentyl halides.

    Formation of the thioacetamide linkage: This step involves the reaction of the imidazole derivative with thioacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The imidazole ring can be reduced under suitable conditions to form imidazolines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[2-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The thioacetamide linkage may also play a role in its biological activity by interacting with thiol-containing biomolecules.

Comparison with Similar Compounds

Key Structural Differences:

Core Heterocycle: The target compound’s 1H-imidazole core (vs. 1,3,4-oxadiazole in 8t–8w) may confer distinct electronic and steric properties.

Substituent Profiles :

  • The target features dual methoxyphenyl groups, which enhance lipophilicity compared to the indole and halogen/nitro substituents in 8t–8v. This could affect membrane permeability and metabolic stability.
  • The cyclopentyl group in the acetamide moiety may introduce conformational rigidity, contrasting with the flexible ethoxy or nitro groups in 8u and 8v.

Molecular Weight : The target’s higher molecular weight (~469.6 g/mol) compared to 8t–8w (379–428.5 g/mol) suggests differences in solubility and bioavailability, as molecular weight >500 g/mol often correlates with reduced permeability .

Methodological Considerations

Structural comparisons rely heavily on crystallographic validation. Tools like SHELXL (for refinement) and ORTEP (for visualization) ensure accuracy in bond lengths, angles, and displacement parameters, which are critical for assessing steric and electronic differences between analogs . For instance, SHELXL’s robust handling of anisotropic displacement parameters would be essential for resolving the target’s methoxy and cyclopentyl substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.